Methyl 2-(2-nitrophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(2-nitrophenyl)prop-2-enoate is an organic compound with the chemical formula C10H9NO4. It appears as a light yellow crystalline or solid powder and is soluble in common organic solvents. This compound is relatively stable under normal conditions but should be protected from prolonged exposure to sunlight or high temperatures .
Preparation Methods
Methyl 2-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The specific preparation method may vary depending on the experimental conditions and requirements .
Chemical Reactions Analysis
Methyl 2-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Scientific Research Applications
Methyl 2-(2-nitrophenyl)prop-2-enoate is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and pesticides.
Academic Research: The compound is used in the study of organic chemistry to understand reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of methyl 2-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro and ester functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and reduction reactions. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Methyl 2-(2-nitrophenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has similar structural features but differs in its ester group and additional methoxy substituents.
Methyl 2-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of a nitro group, leading to different chemical reactivity and applications. The uniqueness of this compound lies in its nitro group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 2-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)15-2)8-5-3-4-6-9(8)11(13)14/h3-6H,1H2,2H3 |
InChI Key |
KPALLXDEPYTLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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